(4-Methoxyphenyl)dimethylsilanol

Catalog No.
S761761
CAS No.
22868-26-4
M.F
C9H14O2Si
M. Wt
182.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methoxyphenyl)dimethylsilanol

CAS Number

22868-26-4

Product Name

(4-Methoxyphenyl)dimethylsilanol

IUPAC Name

hydroxy-(4-methoxyphenyl)-dimethylsilane

Molecular Formula

C9H14O2Si

Molecular Weight

182.29 g/mol

InChI

InChI=1S/C9H14O2Si/c1-11-8-4-6-9(7-5-8)12(2,3)10/h4-7,10H,1-3H3

InChI Key

DDLYKNBMTGBOQY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)[Si](C)(C)O

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)O

(4-Methoxyphenyl)dimethylsilanol (CAS 22868-26-4) is an electron-rich aryldimethylsilanol primarily procured as a nucleophilic coupling partner in palladium-catalyzed Hiyama-Denmark cross-coupling reactions. Featuring a p-methoxy substituent, it serves as a critical building block for installing anisyl groups in biaryl synthesis, pharmaceuticals, and advanced materials. Unlike traditional organoboron or organostannane reagents, this silanol generates low-toxicity, easily separable siloxane byproducts, making it highly attractive for late-stage pharmaceutical functionalization and environmentally conscious process scale-up. Its neutral, stable form allows for convenient benchtop handling prior to in situ activation[1].

Substituting (4-methoxyphenyl)dimethylsilanol with standard phenyldimethylsilanol or 4-methoxyphenylboronic acid fundamentally alters reaction design and impurity profiles. As an electron-rich silanol, it exhibits a higher propensity for undesired homocoupling and slower transmetalation rates under standard anhydrous conditions compared to its unsubstituted analogs. Consequently, generic cross-coupling protocols often fail, leading to poor yields and wasted material. Furthermore, substituting with the corresponding boronic acid eliminates the opportunity for orthogonal, sequential cross-coupling in complex substrates containing multiple reactive sites, forcing chemists into longer, protection-deprotection synthetic routes [1].

Chemoselectivity and Homocoupling Profile vs. Unsubstituted Silanols

The electron-donating p-methoxy group significantly alters the reactivity profile of (4-methoxyphenyl)dimethylsilanol compared to the unsubstituted phenyldimethylsilanol baseline. While phenyldimethylsilanol undergoes cross-coupling smoothly under standard anhydrous conditions, the electron-rich (4-methoxyphenyl)dimethylsilanol exhibits a much higher propensity for undesired homocoupling. To achieve comparable high yields (>85%) and suppress homocoupling, this specific compound requires a tailored activation protocol using hydrated Cs2CO3 (2-4 equiv H2O). This distinct reactivity profile dictates that generic substitution without process optimization will lead to significant material waste[1].

Evidence DimensionHomocoupling propensity and activation requirement
Target Compound DataRequires 2-4 equiv H2O/Cs2CO3 to suppress high homocoupling rates and achieve >85% yield
Comparator Or BaselinePhenyldimethylsilanol (Baseline)
Quantified DifferenceUnsubstituted silanols react efficiently under anhydrous conditions, whereas the p-methoxy derivative requires specific hydration to prevent dominant homocoupling pathways.
ConditionsPd-catalyzed cross-coupling with aryl iodides at 90 °C

Procurement of this specific silanol requires updating standard operating procedures to include hydrated base activation, ensuring maximum yield and minimizing precursor waste.

Precursor Handling: Neutral Silanol vs. Pre-formed Silanolate Salts

While the active transmetalating species in Hiyama-Denmark cross-couplings is the silanolate anion, procuring the neutral (4-methoxyphenyl)dimethylsilanol offers significant handling advantages over pre-formed alkali salts like potassium (4-methoxyphenyl)dimethylsilanolate. The neutral silanol is a stable, easily handled compound that can be stored on the benchtop and activated in situ using basic activators. In contrast, isolated silanolate salts are highly hygroscopic and typically require rigorous air-free handling to prevent premature degradation or protonation [1].

Evidence DimensionHandling requirements and bench stability
Target Compound DataNeutral silanol allows benchtop storage and in situ activation
Comparator Or BaselinePotassium (4-methoxyphenyl)dimethylsilanolate
Quantified DifferenceEliminates the need for continuous glovebox storage and handling associated with the highly hygroscopic pre-formed salt.
ConditionsStandard laboratory storage and reaction setup

Procuring the neutral silanol reduces overhead costs associated with specialized inert-atmosphere handling while maintaining equivalent catalytic performance through in situ activation.

Orthogonal Reactivity Profile vs. Boronic Acids

For complex molecule synthesis, (4-methoxyphenyl)dimethylsilanol provides a distinct chemoselective advantage over 4-methoxyphenylboronic acid. Silanols require specific activation conditions (such as fluoride sources or specific basic conditions) to undergo transmetalation. This allows chemists to perform standard Suzuki couplings on a molecule containing both a boronic ester and a silanol without activating the silanol group. The silanol can then be subsequently coupled in a second, orthogonal step, a strategy that is impossible when using multiple boronic acid derivatives [1].

Evidence DimensionChemoselective sequential coupling capability
Target Compound DataRemains intact under standard unactivated conditions, allowing sequential coupling
Comparator Or Baseline4-Methoxyphenylboronic acid
Quantified DifferenceEnables 100% orthogonal reactivity in multi-coupling sequences without the use of protecting groups.
ConditionsMulti-step cross-coupling of polyhalogenated or poly-metallated scaffolds

Buyers synthesizing complex pharmaceuticals or organic electronic materials should select the silanol to streamline synthetic routes and eliminate costly protection/deprotection steps.

Late-Stage Pharmaceutical Functionalization

Due to the low toxicity of its siloxane byproducts compared to organotin or organoboron reagents, (4-methoxyphenyl)dimethylsilanol is highly suited for late-stage installation of anisyl groups in active pharmaceutical ingredients (APIs). Its use minimizes the risk of heavy metal or boron contamination in the final product [1].

Sequential Cross-Coupling in Complex Scaffold Synthesis

The orthogonal reactivity of the silanol group makes this compound ideal for synthesizing complex polyaromatic frameworks, such as OLED materials or complex natural products. It allows for selective, sequential cross-coupling without the need for intermediate protecting groups, streamlining the manufacturing process[2].

Ligand and Homogeneous Catalyst Design

The electron-donating properties of the p-methoxy group make this silanol an excellent precursor for synthesizing electron-rich biaryl ligands used in homogeneous catalysis. The optimized hydrated-base activation protocol ensures high-yielding synthesis of these critical catalytic components without excessive homocoupling waste [1].

Wikipedia

(p-Methoxyphenyl)dimethylsilanol

Dates

Last modified: 08-15-2023

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